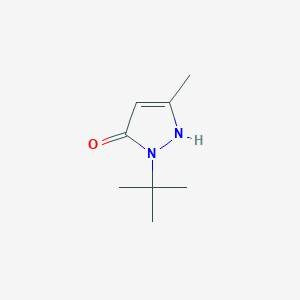

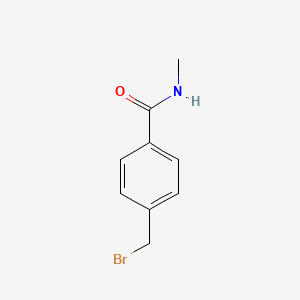

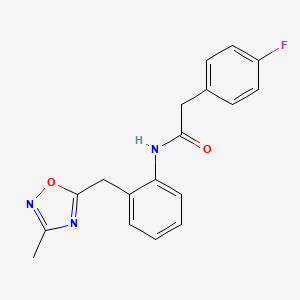

6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can influence its behavior and interactions. The specific physical and chemical properties of “this compound” are not detailed in the retrieved documents .

Scientific Research Applications

Anticancer Agents and Apoptosis Inducers

Research has demonstrated the efficacy of quinazoline derivatives as potent apoptosis inducers and anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified through structure-activity relationship studies as a clinical candidate for cancer treatment due to its potent apoptosis-inducing capabilities and excellent blood-brain barrier penetration. This compound showed high efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

Synthesis and Biological Activities of Quinazoline Derivatives

The synthesis and evaluation of nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates have revealed novel inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These compounds have shown significant antitumor activity, with some derivatives inhibiting tumor cell growth at very low concentrations (Gangjee et al., 1995).

Antimicrobial Activities of Quinazoline Derivatives

A study on heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline showcased the synthesis of compounds with promising antimicrobial activities. This research contributes to the understanding of quinazoline derivatives' potential in combating microbial infections (Abdel-Mohsen, 2003).

Tyrosine Kinase Inhibitors

Quinazoline derivatives have been explored as soluble, irreversible inhibitors of the epidermal growth factor receptor, with significant implications for cancer treatment. This research highlights the potential of quinazoline compounds in developing new cancer therapies (Smaill et al., 2001).

Novel Synthesis Methods

Advancements in synthesis methods for quinazoline derivatives have been reported, including a new one-pot three-component synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation. This method provides a rapid and efficient approach to synthesizing diverse quinazoline-based compounds (Dolzhenko et al., 2021).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3/c1-15-8-11-18(12-9-15)23-22-24-20-13-10-16(2)14-19(20)21(25-22)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPANXNIDULSBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile](/img/structure/B2857122.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2857124.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2857127.png)

![ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate](/img/structure/B2857130.png)

![N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2857131.png)

![N-(2,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2857136.png)